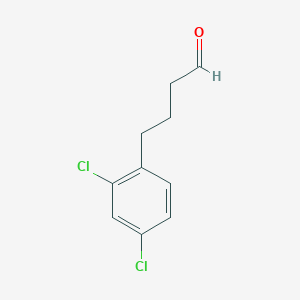
4-(2,4-Dichlorophenyl)butanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-Dichlorophenyl)butanal: is an organic compound characterized by the presence of a butanal group attached to a 2,4-dichlorophenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dichlorophenyl)butanal can be achieved through several methods. One common approach involves the reaction of 2,4-dichlorobenzaldehyde with butanal in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the aldehyde group of 2,4-dichlorobenzaldehyde reacting with the butanal to form the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2,4-Dichlorophenyl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-(2,4-Dichlorophenyl)butanoic acid.
Reduction: 4-(2,4-Dichlorophenyl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 4-(2,4-Dichlorophenyl)butanal is used as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of chlorinated aromatic compounds on biological systems.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(2,4-Dichlorophenyl)butanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The chlorinated phenyl ring may also interact with hydrophobic pockets in biological molecules, affecting their activity.
Comparaison Avec Des Composés Similaires
- 4-(2,4-Dichlorophenoxy)butanoic acid
- 2,4-Dichlorophenylacetic acid
- 2,4-Dichlorobenzaldehyde
Comparison: 4-(2,4-Dichlorophenyl)butanal is unique due to the presence of both an aldehyde group and a chlorinated phenyl ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Similar compounds may lack one of these functional groups, limiting their reactivity and applications.
Propriétés
Formule moléculaire |
C10H10Cl2O |
|---|---|
Poids moléculaire |
217.09 g/mol |
Nom IUPAC |
4-(2,4-dichlorophenyl)butanal |
InChI |
InChI=1S/C10H10Cl2O/c11-9-5-4-8(10(12)7-9)3-1-2-6-13/h4-7H,1-3H2 |
Clé InChI |
GMMXICBSPNBGLM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)CCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(1h-1,2,4-Triazol-1-yl)ethyl]cyclopropan-1-amine](/img/structure/B13599793.png)

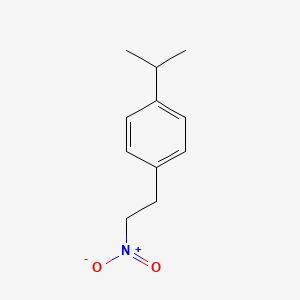
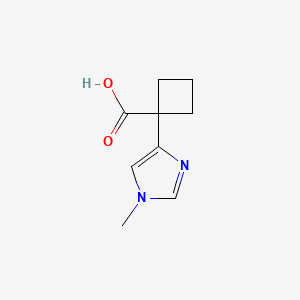
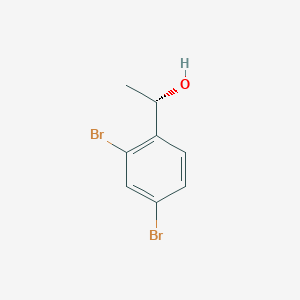
![2-Amino-1-(benzo[b]thiophen-3-yl)ethan-1-one](/img/structure/B13599829.png)

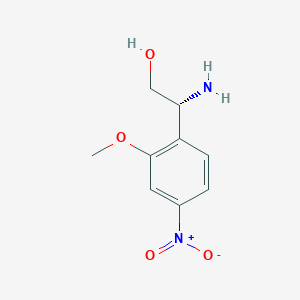
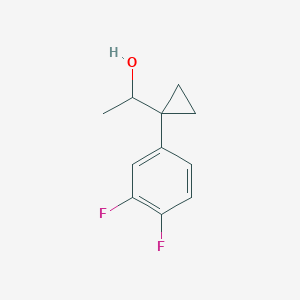



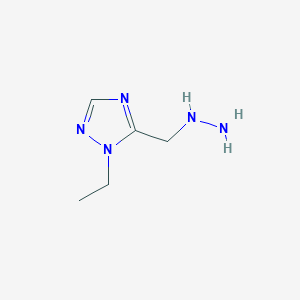
![4-[4-(Dimethylamino)phenyl]-1,3-thiazol-2-amine](/img/structure/B13599889.png)
